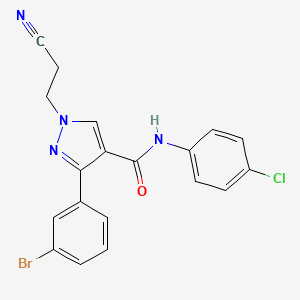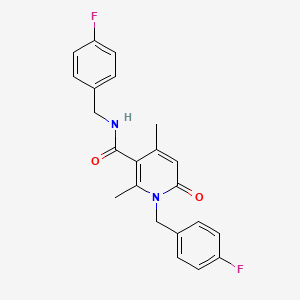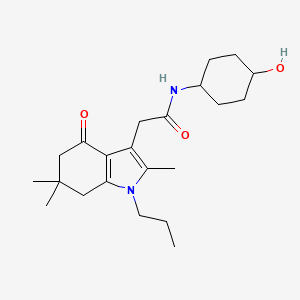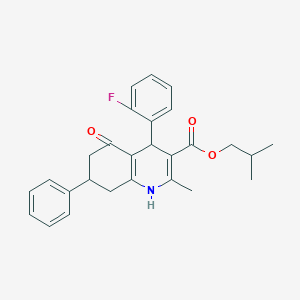
1-(1-adamantyl)-2-(benzylamino)ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-adamantyl)-2-(benzylamino)ethanol hydrochloride, also known as ABE, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. ABE is a chiral molecule with two enantiomers, R-ABE and S-ABE, which have different biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-(1-adamantyl)-2-(benzylamino)ethanol hydrochloride is not fully understood, but it is believed to act on multiple targets in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. This compound also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. This compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting a potential role in the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, improve cognitive function, and protect against neuronal damage. This compound has also been shown to have antitumor activity by inducing apoptosis and inhibiting cell proliferation. This compound has been shown to have a favorable safety profile and low toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-adamantyl)-2-(benzylamino)ethanol hydrochloride has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has been shown to have a range of pharmacological properties, making it a versatile tool for studying various biological processes. However, this compound has some limitations for lab experiments. It is a chiral molecule, and the two enantiomers have different biological activities, which may complicate data interpretation. This compound can also be difficult to work with due to its hydrophobic nature, which can affect its solubility and bioavailability.
Direcciones Futuras
There are several future directions for 1-(1-adamantyl)-2-(benzylamino)ethanol hydrochloride research. One area of interest is the development of this compound as a potential therapy for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and improve cognitive function in animal studies. Another area of interest is the development of this compound as a potential cancer therapy. This compound has been shown to have antitumor activity in animal studies, and further research is needed to determine its potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic targets.
Métodos De Síntesis
1-(1-adamantyl)-2-(benzylamino)ethanol hydrochloride can be synthesized through a multi-step process starting from commercially available chemicals. The synthesis involves the reaction of 1-adamantanol with benzylamine to form 1-(1-adamantyl)-2-(benzylamino)ethanol, which is then converted to this compound hydrochloride by reaction with hydrochloric acid. The purity and yield of this compound can be optimized by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(1-adamantyl)-2-(benzylamino)ethanol hydrochloride has been studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. These properties make this compound a promising candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has also been shown to have antitumor activity, making it a potential cancer therapy.
Propiedades
IUPAC Name |
1-(1-adamantyl)-2-(benzylamino)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO.ClH/c21-18(13-20-12-14-4-2-1-3-5-14)19-9-15-6-16(10-19)8-17(7-15)11-19;/h1-5,15-18,20-21H,6-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHIWPSZEJBWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CNCC4=CC=CC=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4954882.png)


![methyl 4-(3-{[4-(aminosulfonyl)benzyl][(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4954892.png)


![4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4954915.png)
![2-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4954923.png)
![N-(2-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4954936.png)

![2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4954966.png)


